1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a pyrazine ring, a pyrimidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and diethyl oxalate.
Formation of the Pyrimidine Ring: Using reagents such as guanidine and β-dicarbonyl compounds.
Azetidine Ring Formation: This could involve cyclization reactions using appropriate starting materials.
Coupling Reactions: Finally, the pyrazine and pyrimidine rings are coupled with the azetidine ring through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide: can be compared with other heterocyclic compounds that contain pyrazine, pyrimidine, or azetidine rings.
Unique Features: The combination of these three rings in a single molecule might confer unique chemical and biological properties not found in simpler analogs.
List of Similar Compounds
Pyrazine Derivatives: Such as pyrazinamide.
Pyrimidine Derivatives: Such as cytosine or thymine.
Azetidine Derivatives: Such as azetidine-2-carboxylic acid.
Properties
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-pyrimidin-2-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c20-11(18-13-16-2-1-3-17-13)9-7-19(8-9)12(21)10-6-14-4-5-15-10/h1-6,9H,7-8H2,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWEQCCVKEFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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